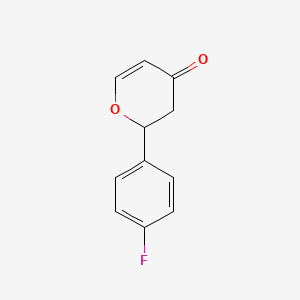![molecular formula C14H15FO4 B14253009 dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate CAS No. 395065-65-3](/img/structure/B14253009.png)
dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate is an organic compound with the molecular formula C14H15FO4 It is known for its unique structural features, including a fluorophenyl group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(1R)-1-phenylprop-2-enyl]propanedioate: Lacks the fluorine atom, resulting in different reactivity and properties.
Dimethyl 2-[(1R)-1-(4-fluorophenyl)prop-2-enyl]propanedioate: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.
Uniqueness
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which influences its electronic properties and reactivity
Properties
CAS No. |
395065-65-3 |
|---|---|
Molecular Formula |
C14H15FO4 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H15FO4/c1-4-11(9-6-5-7-10(15)8-9)12(13(16)18-2)14(17)19-3/h4-8,11-12H,1H2,2-3H3/t11-/m0/s1 |
InChI Key |
PRQXYOLAUZZPQG-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C([C@@H](C=C)C1=CC(=CC=C1)F)C(=O)OC |
Canonical SMILES |
COC(=O)C(C(C=C)C1=CC(=CC=C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


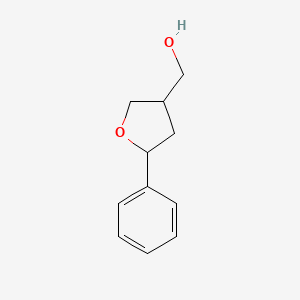
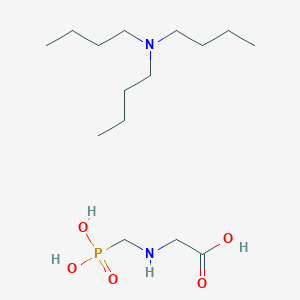
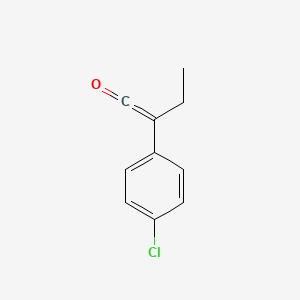
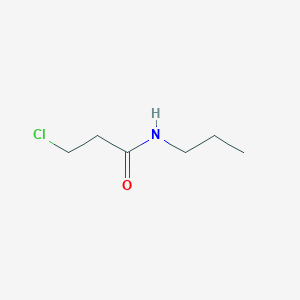
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
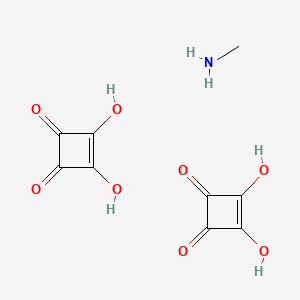
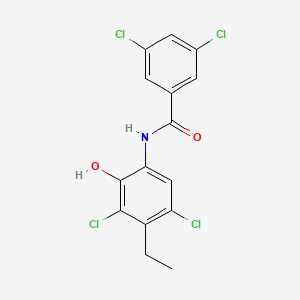
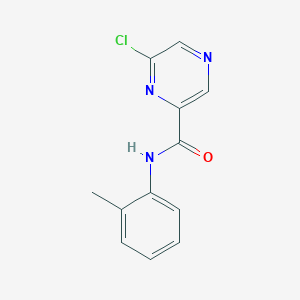
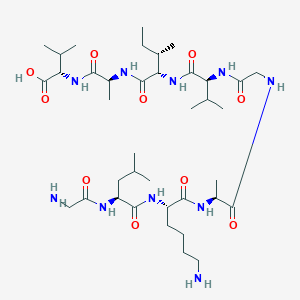
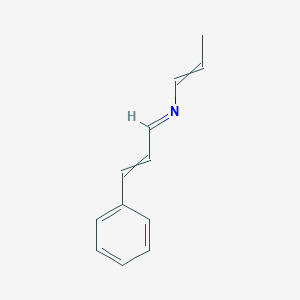
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
